Sub-Nanomolar Broad-Spectrum Affinity vs. 125I-Bolton-Hunter-NPY and Subtype-Selective Tracers
[3H]Propionyl-NPY binds with a Kd of 0.035 nM to a single class of receptors in both rat and human frontal cortical membranes, representing a 27-fold higher apparent affinity compared to 125I-Bolton-Hunter-NPY (Kd = 0.96 nM in rat brain molecular layer). This high affinity is preserved across species and brain regions, with reported Kd values of 0.3 nM in rat frontal cortex/hippocampus and 0.7 nM in calf frontal cortex [1]. In recombinant systems, affinities range from 0.53–0.64 nM at Y2 receptors (CHP-234 and MHH-NB-11 cells) to 1.7–2.4 nM at Y5 receptors (transiently and stably transfected HEC-1B cells) [2][3]. Unlike the Y2-selective tracer [3H]propionyl-PYY, which exhibits minimal binding to Y1 and Y5 receptors, [3H]propionyl-NPY retains nanomolar affinity across Y1, Y2, and Y5 subtypes, making it uniquely suitable for pan-receptor profiling [4].
| Evidence Dimension | Receptor binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 0.035 nM (rat and human frontal cortex); Kd = 0.3 nM (rat hippocampus/frontal cortex); Kd = 0.53–0.64 nM (human Y2-expressing CHP-234/MHH-NB-11 cells); Kd = 1.7–2.4 nM (human Y5-expressing HEC-1B cells); Kd = 0.7 nM (calf frontal cortex); Kd = 1.1 nM (rabbit aortic membranes) |
| Comparator Or Baseline | 125I-Bolton-Hunter-NPY: Kd = 0.96 nM (rat brain molecular layer). [3H]Propionyl-PYY: apparent Kd = 0.016–0.067 nM at Y2R (sodium-free buffer); minimal binding to Y1/Y5. |
| Quantified Difference | 0.035 nM vs. 0.96 nM = 27.4-fold higher affinity for [3H]propionyl-NPY over 125I-BH-NPY in brain membranes. [3H]Propionyl-PYY binds Y2R selectively, whereas [3H]propionyl-NPY binds Y1, Y2, and Y5 with defined nanomolar Kd values. |
| Conditions | Equilibrium saturation binding assays using membrane preparations from rat and human frontal cortex, rat hippocampus, calf frontal cortex, rabbit aorta, and recombinant cell lines (CHP-234, MHH-NB-11, HEC-1B) expressing human Y2 or Y5 receptors. Assay buffer contained protease inhibitors; incubation at 22–25°C for 60–120 min; separation by rapid filtration. |
Why This Matters
The 27-fold higher affinity vs. the widely used 125I-BH-NPY tracer directly translates to superior signal-to-noise ratios and lower nonspecific binding in brain membrane assays, while the pan-subtype binding profile eliminates the need for multiple subtype-selective radioligands in primary screening cascades.
- [1] Widdowson PS, Halaris AE. A Comparison of the Binding of [3H]Proprionyl-Neuropeptide Y to Rat and Human Frontal Cortical Membranes. J Neurochem. 1990;55(3):956-962. doi:10.1111/j.1471-4159.1990.tb04584.x View Source
- [2] Höfliger MM, López Castejón G, Kiess W, Beck-Sickinger AG. Novel Cell Line Selectively Expressing Neuropeptide Y-Y2 Receptors. J Recept Signal Transduct. 2003;23(4):351-360. doi:10.1081/RRS-120026974 View Source
- [3] Moser C, Bernhardt G, Michel J, Schwarz H, Buschauer A. Cloning and functional expression of the hNPY Y5 receptor in human endometrial cancer (HEC-1B) cells. Can J Physiol Pharmacol. 2000;78(2):134-142. doi:10.1139/y99-124 View Source
- [4] Schettler F, Gattor AO, Koch P, Keller M. Characterization of [3H]Propionylated Human Peptide YY-A New Probe for Neuropeptide Y Y2 Receptor Binding Studies. ACS Pharmacol Transl Sci. 2025;8(3):785-799. doi:10.1021/acsptsci.4c00666 View Source
